N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14521403
InChI: InChI=1S/C19H15N3O2S/c1-24-17-8-3-2-7-15(17)18(23)20-14-6-4-5-13(11-14)16-12-22-9-10-25-19(22)21-16/h2-12H,1H3,(H,20,23)
SMILES:
Molecular Formula: C19H15N3O2S
Molecular Weight: 349.4 g/mol

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide

CAS No.:

Cat. No.: VC14521403

Molecular Formula: C19H15N3O2S

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide -

Specification

Molecular Formula C19H15N3O2S
Molecular Weight 349.4 g/mol
IUPAC Name N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide
Standard InChI InChI=1S/C19H15N3O2S/c1-24-17-8-3-2-7-15(17)18(23)20-14-6-4-5-13(11-14)16-12-22-9-10-25-19(22)21-16/h2-12H,1H3,(H,20,23)
Standard InChI Key BPCBHLCQTLAFBG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide features a planar imidazo[2,1-b]thiazole moiety fused to a benzene ring, substituted at the 3-position with a phenyl group bearing a 2-methoxybenzamide side chain . The IUPAC name, N-(3-imidazo[2,1-b] thiazol-6-ylphenyl)-2-methoxybenzamide, reflects this connectivity. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₉H₁₅N₃O₂S
Molecular Weight349.4 g/mol
CAS Number667910-69-2
Topological Polar Surface Area87.8 Ų (estimated)

The compound’s rigidity and aromaticity contribute to its ability to interact with biological targets, particularly sirtuin enzymes .

Structural Analogues and Comparisons

Several analogues exhibit modified pharmacological profiles. For instance:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Modification
N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethoxybenzamideC₂₀H₁₇N₃O₃S379.4Additional methoxy groups
N-(6-Phenyl-5-imidazo[2,1-b]thiazolyl)benzamideC₁₈H₁₃N₃OS319.4Simplified benzamide substituent

The addition of methoxy groups enhances solubility and modulates electronic effects, potentially altering binding affinities .

Synthesis and Manufacturing Processes

Transition-Metal-Free Approaches

A scalable route involves reacting 2-mercaptoimidazoles with propargyl tosylates under basic conditions, yielding imidazo[2,1-b]thiazoles via S-propargylation followed by 5-exo-dig cyclization . This method avoids costly transition-metal catalysts and achieves yields up to 92% for related structures . For example:

2-Mercaptoimidazole+Propargyl TosylateBaseImidazo[2,1-b]thiazole+Tosylate Byproduct\text{2-Mercaptoimidazole} + \text{Propargyl Tosylate} \xrightarrow{\text{Base}} \text{Imidazo[2,1-b]thiazole} + \text{Tosylate Byproduct}

This pathway’s efficiency stems from the nucleophilic thiolate attacking the propargyl electrophile, followed by ring closure and isomerization .

Ruthenium-Catalyzed C–N Bond Formation

Alternative methods employ Ru(II) catalysts to couple benzamide derivatives with thiazole precursors . For instance, N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methoxybenzamide (C₂₁H₁₇N₂O₂S) was synthesized via Ru-mediated C–H activation, achieving regioselective amidation . While effective, this approach requires stringent anhydrous conditions and elevated temperatures .

Current Research and Future Directions

Ongoing Clinical Investigations

Phase I trials are evaluating its safety in solid tumors (NCT04811294), while preclinical studies explore combinatory regimens with HDAC inhibitors .

Unresolved Challenges

  • Selectivity: Off-target effects on SIRT1/3 necessitate structural refinements.

  • Formulation: Poor aqueous solubility (0.12 mg/mL) limits oral bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator